molecular formula C13H8Cl3NO B11706881 3,4-Dichloro-n-(2-chlorophenyl)benzamide CAS No. 2448-02-4

3,4-Dichloro-n-(2-chlorophenyl)benzamide

Cat. No.: B11706881
CAS No.: 2448-02-4
M. Wt: 300.6 g/mol
InChI Key: QUCOPZPNPALONQ-UHFFFAOYSA-N
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Description

3,4-Dichloro-N-(2-chlorophenyl)benzamide is a chlorinated benzamide derivative characterized by:

  • A benzamide core with chlorine substitutions at the 3 and 4 positions on the benzene ring.
  • An amide nitrogen linked to a 2-chlorophenyl group. This substitution pattern enhances its electronic and steric properties, influencing its chemical reactivity and biological activity.

Properties

CAS No.

2448-02-4

Molecular Formula

C13H8Cl3NO

Molecular Weight

300.6 g/mol

IUPAC Name

3,4-dichloro-N-(2-chlorophenyl)benzamide

InChI

InChI=1S/C13H8Cl3NO/c14-9-6-5-8(7-11(9)16)13(18)17-12-4-2-1-3-10(12)15/h1-7H,(H,17,18)

InChI Key

QUCOPZPNPALONQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-n-(2-chlorophenyl)benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-chloroaniline in the presence of a base such as pyridine. The reaction is carried out in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures (around 60°C) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-n-(2-chlorophenyl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted benzamides .

Scientific Research Applications

Antitumoral Activity

Research has demonstrated that 3,4-Dichloro-N-(2-chlorophenyl)benzamide exhibits significant cytotoxic effects against various cancer cell lines. The compound induces apoptosis and inhibits cell proliferation through modulation of signaling pathways associated with tumor growth. Notably, studies have shown that it can activate caspase pathways and downregulate anti-apoptotic proteins, making it a candidate for further development as an anticancer agent.

Antimicrobial Properties

The compound has shown promising results against several bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. Its antibacterial efficacy is attributed to its ability to disrupt bacterial cell wall synthesis, making it a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

3,4-Dichloro-N-(2-chlorophenyl)benzamide has been evaluated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes critical in neurotransmission. Its competitive inhibition against these enzymes suggests potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer's disease.

The following table summarizes the biological activities associated with 3,4-Dichloro-N-(2-chlorophenyl)benzamide:

Biological ActivityMechanismEfficacy (IC50 or Similar)
AntitumoralInduces apoptosisVaries by cell line
AntimicrobialDisrupts cell wall synthesisSubmicromolar against resistant strains
AChE InhibitionCompetitive inhibitionComparable to established inhibitors like rivastigmine

Inhibition of Acetylcholinesterase

A study evaluated the inhibitory effects of 3,4-Dichloro-N-(2-chlorophenyl)benzamide on AChE using Ellman's spectrophotometric method. The compound exhibited an IC50 value comparable to established inhibitors such as rivastigmine, indicating its potential as a therapeutic agent for neurodegenerative diseases.

Cytotoxicity Against Cancer Cells

In vitro studies have demonstrated that this compound effectively induces apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins, highlighting its potential in cancer therapy.

Antibacterial Efficacy

A series of experiments assessed the antibacterial properties of 3,4-Dichloro-N-(2-chlorophenyl)benzamide against gram-positive bacteria. Results indicated that it exhibited submicromolar activity against resistant strains, suggesting its potential as a new antimicrobial agent.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-n-(2-chlorophenyl)benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : 3,4-dichloro substitution on benzamide (vs. 3,5) optimizes steric interactions with hydrophobic enzyme pockets .
  • Phenyl Substituents: Additional chlorines or functional groups (e.g., cyano) on the phenyl ring modulate target selectivity and metabolic stability .

Chemical Reactivity and Stability

Substitution patterns significantly influence reactivity:

Reaction Type 3,4-Dichloro-N-(2-chlorophenyl)benzamide Similar Compounds (e.g., 3,4-Dichloro-N-(2-iodoethyl)benzamide) Reference
Nucleophilic Substitution Cl atoms undergo SNAr reactions Iodoethyl derivatives show faster substitution due to weaker C-I bonds
Hydrolysis Amide bond stable under mild conditions Thiadiazole-containing analogs hydrolyze faster due to ring strain
Oxidation/Reduction Resistant to oxidation Nitro-substituted analogs (e.g., 3,5-dichloro-N-(4-nitrophenyl)benzamide) are redox-active

Key Observations :

  • Electron-Withdrawing Groups: Nitro or cyano substituents increase electrophilicity, enhancing reactivity in nucleophilic environments .
  • Steric Effects : Bulky substituents (e.g., thiadiazole rings) reduce reaction rates but improve target specificity .

Key Observations :

  • Enzyme Targets : Dichloro-substituted benzamides are potent inhibitors of tyrosine kinases and proteases .
  • Bioisosteric Replacements : Fluorine or nitro groups improve drug-like properties (e.g., solubility, half-life) .

Biological Activity

3,4-Dichloro-N-(2-chlorophenyl)benzamide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential applications, and relevant studies that underline its importance in pharmacological research.

Chemical Structure and Properties

3,4-Dichloro-N-(2-chlorophenyl)benzamide features two chlorine atoms on the benzene ring and a chlorophenyl substituent. Its molecular formula is C13H9Cl3N2O, which contributes to its unique chemical behavior and biological interactions.

The biological activity of 3,4-Dichloro-N-(2-chlorophenyl)benzamide primarily involves:

  • Enzyme Inhibition : The compound has been shown to interact with specific enzymes, leading to inhibition or modulation of their activity. The presence of chlorine atoms enhances binding affinity to molecular targets, which is crucial for its inhibitory effects.
  • Protein-Ligand Interactions : It plays a role in protein-ligand interactions that are vital for various biochemical pathways.

Antimicrobial Properties

Research indicates that 3,4-Dichloro-N-(2-chlorophenyl)benzamide exhibits notable antimicrobial activity. A study evaluated its efficacy against several bacterial strains, demonstrating that it possesses a broader spectrum of action compared to other similar compounds. The compound showed significant antibacterial effects against both gram-positive and gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It was found to inhibit the proliferation of various cancer cell lines in vitro. The structure-activity relationship (SAR) analysis suggests that the presence of electronegative chlorine groups is essential for enhancing antiproliferative activity .

Case Studies and Research Findings

  • Antibacterial Efficacy : A series of 3,4-dichlorocinnamanilides (related compounds) were tested against Staphylococcus aureus and mycobacterial strains. Results indicated that these derivatives exhibited higher antibacterial efficacy than clinically used antibiotics like ampicillin and rifampicin .
  • Cytotoxicity Studies : In vitro studies assessed the cytotoxicity of 3,4-Dichloro-N-(2-chlorophenyl)benzamide against various cancer cell lines. The findings revealed significant growth inhibition, suggesting its potential as a therapeutic agent in cancer treatment .

Data Table: Biological Activity Overview

Activity Type Target Organism/Cell Line Efficacy Reference
AntimicrobialStaphylococcus aureusBroad-spectrum activity
AnticancerVarious cancer cell linesSignificant growth inhibition
Enzyme InhibitionSpecific enzymesEnhanced binding affinity

Q & A

Q. Critical Parameters :

  • Temperature : Elevated temperatures (~60°C) enhance reaction kinetics.
  • Solvent : DMF facilitates solubility of aryl amines and stabilizes intermediates.
  • Molar Ratios : A slight excess of benzoyl chloride (1.2:1) ensures complete conversion.

Q. Example Reaction Conditions :

ReagentQuantity (mmol)SolventTemperature (°C)Yield (%)
3,5-Dichlorobenzoyl chloride10.0DMF6075–85
2-Chloroaniline8.3DMF60

Reference: Synthesis protocols from dichlorobenzamide derivatives

Basic: What analytical techniques are essential for characterizing 3,4-Dichloro-N-(2-chlorophenyl)benzamide, and how are they prioritized?

Answer:
Characterization relies on a multi-technique approach:

Nuclear Magnetic Resonance (NMR) :

  • 1H/13C NMR : Confirm substituent positions and aromatic ring connectivity.
  • Key Peaks : Chlorine-induced deshielding in aromatic regions (δ 7.2–8.5 ppm).

Infrared Spectroscopy (IR) :

  • Amide C=O Stretch : ~1650–1680 cm⁻¹.
  • Aromatic C-Cl Stretch : ~550–600 cm⁻¹.

X-ray Crystallography :

  • Resolve molecular geometry and packing (e.g., torsion angles, hydrogen bonding).

Prioritization : NMR and IR are preliminary for functional group verification, while X-ray crystallography provides definitive structural proof.

Reference: Structural validation methods in crystallography and spectroscopy

Advanced: How can researchers resolve contradictions in crystallographic data for halogenated benzamides, such as inconsistent space group assignments?

Answer:
Contradictions arise from polymorphism, twinning, or data quality. Methodological steps include:

Data Validation :

  • Use software (e.g., SHELXL ) to check for systematic errors (Rint, completeness).
  • Compare observed vs. calculated diffraction patterns.

Alternative Refinement Strategies :

  • Test different space groups (e.g., Pī vs. Pn) using likelihood-based metrics.

Complementary Techniques :

  • Cross-validate with solid-state NMR or Raman spectroscopy to detect polymorphic impurities.

Example : In 3,5-Dichloro-N-(2-chlorophenyl)benzamide, space group discrepancies were resolved by refining against high-resolution data (dmin < 0.8 Å) and validating hydrogen-bonding networks .

Advanced: What methodological approaches are used to design and evaluate dichlorobenzamide analogs for biological activity?

Answer:
Design Strategies :

  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., chloro, nitro groups) to enhance target binding.
  • Computational Modeling : Docking studies (e.g., μ-opioid receptor binding ) predict affinity.

Q. Evaluation Workflow :

In Vitro Assays :

  • Radioligand binding assays (e.g., μ-opioid receptor selectivity).
  • Enzyme inhibition (e.g., bacterial PPTase ).

Pharmacokinetics :

  • Metabolic stability (microsomal assays) and logP (HPLC) to assess bioavailability.

Case Study : 2,4-Dichloro-N-(4-chlorophenyl)benzamide analogs showed antibacterial activity by targeting bacterial PPTase enzymes .

Advanced: What challenges arise in achieving high-purity single crystals of halogenated benzamides for X-ray studies?

Answer:
Challenges :

  • Solubility : Limited solubility in common solvents due to halogen hydrophobicity.
  • Polymorphism : Multiple crystal forms complicate phase identification.

Q. Solutions :

  • Solvent Screening : Use mixed solvents (e.g., DMF/water) for slow evaporation.
  • Seeding : Introduce microcrystals to control nucleation.
  • Temperature Gradients : Gradual cooling (e.g., 5°C/day) minimizes defects.

Q. Crystallographic Data Example :

CompoundSpace Groupa (Å)b (Å)c (Å)β (°)Z
3,5-Dichloro-N-(2-ClPh)5.04710.2813.3693.552
3,5-Dichloro-N-(4-ClPh)Pn9.58112.2211.0792.584

Reference: Crystallization conditions and data collection

Advanced: How can electrochemical methods be applied to study the redox behavior of dichlorobenzamide derivatives?

Answer:
Methodology :

  • Cyclic Voltammetry (CV) :
    • Detect redox-active groups (e.g., aromatic chlorides) at glassy carbon electrodes.
    • Scan rates (50–200 mV/s) to assess reversibility.
  • Differential Pulse Voltammetry (DPV) :
    • Quantify trace impurities (e.g., nitro byproducts) with nM sensitivity.

Application : Electrochemical profiling of U-47700 (a structural analog) revealed oxidation peaks at +0.85 V (vs. Ag/AgCl), correlating with aryl chloride moieties .

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